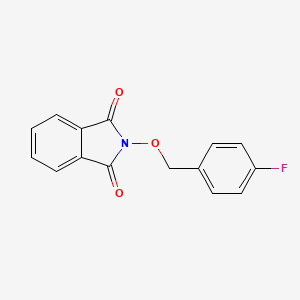

2-((4-Fluorbenzyl)oxy)isoindolin-1,3-dion

Übersicht

Beschreibung

2-[(4-Fluorophenyl)methoxy]isoindole-1,3-dione is a useful research compound. Its molecular formula is C15H10FNO3 and its molecular weight is 271.247. The purity is usually 95%.

BenchChem offers high-quality 2-[(4-Fluorophenyl)methoxy]isoindole-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-Fluorophenyl)methoxy]isoindole-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie und Arzneimittelentwicklung

- Antitumor-Eigenschaften: Forscher haben das Antitumor-Potenzial dieser Verbindung untersucht. Sie zeigt zytotoxische Wirkungen gegen Krebszellen, was sie zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung macht .

- Reduzierung der Zelldichte in Raji-Zellen: In einer Studie reduzierte Verbindung (I) die Zelldichte in Raji-Zellen signifikant, was ihr Potenzial als Antitumormittel nahelegt .

Organische Synthese und Methodik

- Isoindolin-1,3-dion-Derivate: Wissenschaftler haben Isoindolin-1,3-dion-Derivate mit verschiedenen Methoden synthetisiert. Zum Beispiel wurden o-Phthalsäuren oder -anhydride mit Aminen in IPA:H2O-Lösungsmittel, katalysiert durch SiO2-tpy-Nb, umgesetzt, wobei Produkte mit moderaten bis hervorragenden Ausbeuten erhalten wurden .

- Aminothiazol-Derivate: Die Addition von Thioharnstoff zu 2-(4-(2-Bromoacetyl)phenyl)isoindolin-1,3-dion führte zu Aminothiazol-Derivaten. Diese wurden weiter mit Arenediazoniumchlorid kombiniert, um 5-Arylazoaminothiazol-Derivate zu erhalten .

Pflanzenschutzforschung

Zusammenfassend lässt sich sagen, dass diese Verbindung in verschiedenen wissenschaftlichen Bereichen vielversprechend ist, von der Medikamentenentwicklung bis hin zur Materialwissenschaft. Forscher untersuchen weiterhin ihre vielseitigen Anwendungen, was sie zu einem interessanten Thema für weitere Untersuchungen macht . Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung benötigen, zögern Sie bitte nicht zu fragen! 😊

Wirkmechanismus

Target of Action

The primary target of the compound 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione is the human dopamine receptor D2 . This receptor plays a crucial role in the dopaminergic system, which is involved in several key physiological processes, including motor control, reward, and reinforcement .

Mode of Action

The compound 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction likely alters the receptor’s activity, leading to changes in the downstream signaling pathways .

Biochemical Pathways

The biochemical pathways affected by 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione are primarily related to the dopaminergic system . By interacting with the dopamine receptor D2, the compound can modulate the signaling pathways downstream of this receptor . The exact downstream effects would depend on the specific cellular context and the nature of the interaction between the compound and the receptor.

Pharmacokinetics

These properties, along with the compound’s interaction with the dopamine receptor D2, could influence its bioavailability .

Result of Action

The molecular and cellular effects of 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione’s action are likely related to its modulation of the dopamine receptor D2. For instance, one isoindoline derivative was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in a mouse model . This suggests that 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione could potentially have similar effects.

Biochemische Analyse

Biochemical Properties

The biochemical properties of 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione are intriguing. It has been found to modulate the dopamine receptor D2, suggesting a potential application as antipsychotic agents . The compound interacts with the main amino acid residues at its allosteric binding site .

Cellular Effects

The cellular effects of 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione are diverse. It has been found to induce apoptosis and necrosis in Raji cells . Furthermore, it has been suggested that the compound has the potential to influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione exerts its effects through various mechanisms. It has been found to have good competitive inhibition on AChE . This suggests that the compound may exert its effects through enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been suggested that the compound exhibits anticonvulsant activity in the maximal electroshock (MES) model .

Dosage Effects in Animal Models

In animal models, the effects of 2-((4-Fluorobenzyl)oxy)isoindoline-1,3-dione vary with different dosages. For instance, it has been found to exhibit anticonvulsant activity at a dose of 15.1 ± 1.53 (12.23–17.96) mg/kg in the MES model .

Metabolic Pathways

It has been suggested that the compound may interact with various enzymes or cofactors .

Transport and Distribution

It has been suggested that the compound, being neutral and hydrophobic, can pass through the living membrane in vivo .

Subcellular Localization

It has been suggested that the compound may be directed to specific compartments or organelles .

Eigenschaften

IUPAC Name |

2-[(4-fluorophenyl)methoxy]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO3/c16-11-7-5-10(6-8-11)9-20-17-14(18)12-3-1-2-4-13(12)15(17)19/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQPSWQVVSNZAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)OCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1H-pyrazol-5-yl)phenyl]-2-(thiophen-2-yl)acetamide](/img/structure/B2552113.png)

![N-benzyl-N-(6-methylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2552114.png)

![2-(3-fluoro-4-methylphenyl)-4-(3-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2552115.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2552116.png)

![6-Cyclopropyl-2-[(piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2552117.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1-naphthamide](/img/structure/B2552119.png)

![1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-quinolin-2-ylsulfanylethanone](/img/structure/B2552124.png)

![(Z)-2-Cyano-3-[3-(4-ethoxy-3-nitrophenyl)-1-phenylpyrazol-4-yl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B2552125.png)

![3-amino-5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid hydrobromide](/img/structure/B2552129.png)

![Tert-butyl 4-methoxy-3,10-diazabicyclo[4.3.1]dec-3-ene-10-carboxylate](/img/structure/B2552134.png)